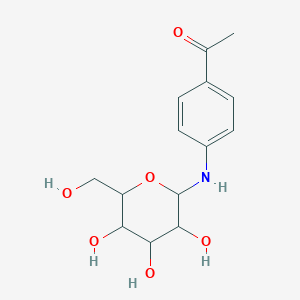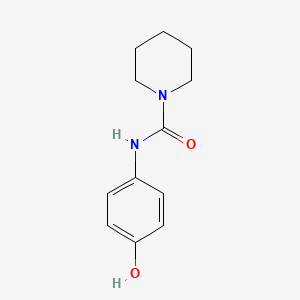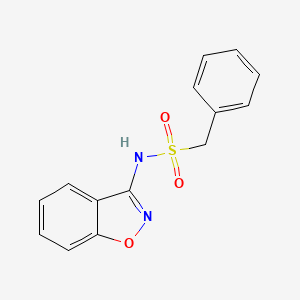
1-(1-hydroxycyclohexyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(1-hydroxycyclohexyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is a complex organic molecule that has been studied for its structural, synthetic, and chemical properties. This compound is notable for its unique combination of a cyclohexyl group and a phenyl group, which imparts significant interest in its synthesis, molecular architecture, and reactivity.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes that include cycloaddition reactions, condensation, and functional group transformations. A notable method for synthesizing similar compounds involves one-pot three-component reactions, offering advantages such as short reaction times, high yields, and environmental friendliness (Kavitha et al., 2006). These methods emphasize efficiency and sustainability in the chemical synthesis of complex molecules.
Molecular Structure Analysis
Molecular structure analysis reveals the spatial arrangement and bonding interactions within the molecule. X-ray diffraction studies have been instrumental in determining the crystal structures of similar compounds, highlighting the importance of intermolecular hydrogen bonding and the conformational preferences of cyclohexyl and phenyl groups (Doreswamy et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving this compound and its analogs often explore the reactivity of the functional groups present in the molecule. For example, cycloaddition reactions and the Baylis–Hillman reaction have been used to synthesize structurally related compounds, demonstrating the versatility and reactivity of the enone and hydroxy functional groups (Basavaiah et al., 2010).
Physical Properties Analysis
The physical properties of organic compounds like this compound are crucial for understanding their behavior in different environments. Properties such as melting point, boiling point, solubility, and crystal form can be determined experimentally, providing insights into the compound's stability and suitability for various applications.
Chemical Properties Analysis
The chemical properties of a compound are defined by its reactivity with other chemicals. Studies on related compounds have investigated their electronic properties, chemical reactivity, and interaction with other molecules. For instance, computational studies using density functional theory (DFT) can provide insights into the electronic structure, molecular electrostatic potential, and reactivity indices, offering a deeper understanding of the molecule's chemical behavior (Adole et al., 2020).
Eigenschaften
IUPAC Name |
(E)-1-(1-hydroxycyclohexyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-13-7-4-12(5-8-13)6-9-14(17)15(18)10-2-1-3-11-15/h4-9,16,18H,1-3,10-11H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQWVZVNZNUXFA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)C=CC2=CC=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C(=O)/C=C/C2=CC=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dichlorobenzyl)-N'-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}urea hydrochloride](/img/structure/B5515369.png)
![2-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515373.png)

![(3aS,6aS)-N-(2,3-dichlorophenyl)-1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide](/img/structure/B5515384.png)
![1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide](/img/structure/B5515389.png)


![N-[rel-(3S,4R)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide dihydrochloride](/img/structure/B5515405.png)

![2-chloro-4-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5515434.png)
![3-{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5515442.png)
![4-{[5-allyl-6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5515479.png)
![(1R*,2S*)-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-N-methylcyclohexanecarboxamide](/img/structure/B5515486.png)
